molecular formula C8H6BrN5OS B8624056 N-(5-Bromopyrazin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(5-Bromopyrazin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B8624056
M. Wt: 300.14 g/mol
InChI Key: HBTIYOUDSLNRAL-UHFFFAOYSA-N
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Patent
US09169242B2

Procedure details

To a solution of 2-amino-5-bromopyrazine (1.0 g, 5.74 mmol, 1.2 eq) and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (690 mg, 4.79 mmol, 1.0 eq) in THF (20 mL) at room temperature was sequentially added EDC. HCl (970 mg, 7.18 mmol, 1.5 eq), HOBT (1.37 g, 7.18 mmol, 1.5 eq) and diisopropylethyl amine (1.23 mL, 9.58 mmol, 2.0 eq). The resulting solution was stirred at the same temperature for 24 h. Water (30 mL) was added to the reaction mixture followed by ethyl acetate (30 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with 1N hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), brine (20 mL) dried (Na2SO4) and filtered. The filtrate was concentrated under vacuum and the crude product was purified by flash column chromatography (silica gel) to afford 321 mg of the desired product as a white solid. 1HNMR (400 MHz, DMSO-d6) δ 11.91 (s, 1H, D2O exchangeable), 9.20 (s, 1H), 8.72 (s, 1H), 2.83 (s, 3H); ESI-MS (m/z) 300, 302 [(MH)+, Br79,81].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Name
Quantity
970 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.37 g
Type
reactant
Reaction Step Four
Quantity
1.23 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][C:10]1[N:11]=[N:12][S:13][C:14]=1[C:15](O)=[O:16].Cl.C1C=CC2N(O)N=NC=2C=1.C(N(C(C)C)CC)(C)C>C1COCC1.C(OCC)(=O)C.O.C(Cl)CCl>[Br:8][C:5]1[N:6]=[CH:7][C:2]([NH:1][C:15]([C:14]2[S:13][N:12]=[N:11][C:10]=2[CH3:9])=[O:16])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Step Two
Name
Quantity
690 mg
Type
reactant
Smiles
CC=1N=NSC1C(=O)O
Step Three
Name
Quantity
970 mg
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.37 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at the same temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1N=CC(=NC1)NC(=O)C1=C(N=NS1)C
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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